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Cat. No.: B1600642

Get Quote

Part 1: Executive Summary & Strategic Utility

4-Hydroxy-4-(nitromethyl)cyclohexanone (CAS: 87875-48-7) represents a high-value
“linchpin® intermediate in modern medicinal chemistry. Its structural uniqueness lies in its dense
functionalization: it possesses a ketone for reductive amination, a tertiary alcohol for
solubility/binding modulation, and a nitromethyl group that serves as a masked aminomethyl
handle.

For drug development professionals, this molecule is not merely a building block; it is the
primary gateway to spirocyclic scaffolds (specifically 1-oxa-6-azaspiro[2.5]octanes and related
congeners). These 3D-rich architectures are increasingly favored over flat aromatic systems to
improve physicochemical properties (Fsp3 score) and patentability in lead optimization.

Part 2: Chemical Identity & Physical Properties[1]
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Property Data
CAS Number 87875-48-7
IUPAC Name 4-Hydroxy-4-(nitromethyl)cyclohexan-1-one
Molecular Formula C7H11NOa4
Molecular Weight 173.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 1245-125.0 °C
N Soluble in DMSO, MeOH, EtOAc; Sparingly
Solubility ]
soluble in water
. ~14.6 (Tertiary alcohol), ~10 (Nitromethyl a-
pKa (Predicted)
protons)
N Stable under standard conditions; Nitro group
Stability

sensitive to high heat/shock

Part 3: Synthesis Protocol (High-Fidelity Route)

While direct addition of nitromethane to 1,4-cyclohexanedione is possible, it suffers from poor
selectivity (bis-addition) and difficult purification. The Mono-Ketal Route is the industry standard
for generating high-purity material for pharmaceutical applications.

Step 1: Desymmetrization via Ketalization

e Precursor: 1,4-Cyclohexanedione.[1][2][3]

o Reagent: Ethylene glycol (1.0 eq), p-TSA (cat.), Toluene.
» Process: Dean-Stark reflux.

o Target: 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal).[3]

o Control Point: Stop reaction immediately upon stoichiometric water removal to prevent bis-
ketal formation.
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Step 2: The Henry Reaction (Nitroaldol Addition)

This is the critical stereoelectronic step. The ketone undergoes nucleophilic attack by the
nitronate anion.[4][5]

Reagents: Nitromethane (MeNOz, 1.2-1.5 eq), Base (KOtBu or DBU).

Solvent: THF or DMSO (dry).

Conditions: 0°C to RT under N2 atmosphere.

Mechanism: Deprotonation of nitromethane (pKa ~10) generates a nucleophile that attacks
the ketone.

Intermediate: 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Step 3: Deprotection (Ketal Hydrolysis)
o Reagents: 2N HCI or 10% H2SOa4, Acetone/Water.

o Conditions: RT for 2—4 hours.
o Workup: Neutralize with NaHCOs, extract with EtOAc.
 Purification: Recrystallization from EtOAc/Hexanes.

Part 4: Reaction Landscape & Transformations

The utility of 4-Hydroxy-4-(nitromethyl)cyclohexanone lies in its downstream versatility. The
following diagram maps the logical flow from synthesis to advanced scaffolds.
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Figure 1: Synthetic lineage from precursor to spirocyclic scaffolds.

Part 5: Critical Applications in Drug Discovery
Spirocyclic Scaffolds (The "Fsp3" Effect)

The reduction of the nitro group to an amine (using Raney Nickel or Pd/C) yields a 1,2-amino
alcohol. This motif is a precursor to spiro-epoxides or spiro-aziridines. Incorporating these
spiro-cycles into drug candidates restricts conformational freedom, potentially increasing
receptor selectivity while improving metabolic stability compared to flat aromatic rings.
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Bifunctional Linkers

Because the molecule possesses orthogonal reactivity (Ketone = Electrophile; Nitro = Latent
Nucleophile), it serves as an ideal core for PROTAC linkers or fragment-based drug discovery
(FBDD), allowing the independent attachment of two different ligands.

Part 6: Safety & Handling Protocols

Warning: Nitro compounds possess intrinsic energy. While this specific intermediate is relatively
stable, strict adherence to safety protocols is mandatory.

o Thermal Hazards: Do not heat the reaction mixture (Step 2) above 60°C without calorimetric
testing (DSC). Nitronate salts can be explosive if dried completely; keep intermediates in
solution where possible.

o Base Sensitivity: The Henry reaction is reversible (Retro-Henry). Avoid prolonged exposure
to strong base without the electrophile present.

o Toxicity: Treat as a potential alkylating agent. Use double-gloving (Nitrile) and handle inside
a fume hood.

o Waste Disposal: Quench nitronate residues with dilute acid before disposal. Do not mix with
strong reducing agents in waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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